molecular formula C21H25N3O2 B2650249 (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1207005-60-4

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2650249
CAS No.: 1207005-60-4
M. Wt: 351.45
InChI Key: OZRFCFJVPSVIOH-UHFFFAOYSA-N
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Description

The compound "(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" features a methanone core bridging a 4-phenyltetrahydro-2H-pyran moiety and a 4-(pyridin-2-yl)piperazine group. The tetrahydro-2H-pyran group introduces a six-membered oxygen-containing ring with a phenyl substituent, which may enhance hydrophobic interactions and metabolic stability compared to smaller heterocycles like furan or thiophene .

Properties

IUPAC Name

(4-phenyloxan-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(21(9-16-26-17-10-21)18-6-2-1-3-7-18)24-14-12-23(13-15-24)19-8-4-5-11-22-19/h1-8,11H,9-10,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRFCFJVPSVIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , with the CAS number 2464644-08-2 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.

  • Molecular Formula : C21H25N3O2
  • Molecular Weight : 351.45 g/mol
  • Structure : The compound features a tetrahydropyran ring, a phenyl group, and a piperazine moiety which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, which may include enzymes and receptors involved in disease pathways.

Enzyme Inhibition

Research indicates that derivatives of related compounds can inhibit enzymes such as tyrosinase , which is critical in melanin biosynthesis. Tyrosinase inhibitors have therapeutic potential in treating conditions like hyperpigmentation and melanoma. For instance, studies on similar piperazine derivatives have shown promising inhibitory effects on tyrosinase with IC50 values in the micromolar range .

Study on Tyrosinase Inhibition

A study evaluated a series of piperazine derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. The most effective compounds demonstrated antioxidant properties alongside their inhibitory effects. The structure-activity relationship indicated that the presence of specific functional groups significantly enhanced inhibitory potency .

CompoundIC50 (μM)Comments
Compound 103.8Most potent inhibitor with antioxidant activity
Precursor Compound28.9Moderate inhibition, serves as baseline

Antioxidant Activity

The compound's structure suggests potential antioxidant activity due to the presence of phenolic groups. Antioxidants are crucial for mitigating oxidative stress linked to various diseases. In vitro assays demonstrated that selected derivatives exhibited no cytotoxicity up to concentrations of 25 μM, indicating a favorable safety profile for further development .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects likely involves competitive inhibition at the active site of target enzymes such as tyrosinase. The structural motifs—particularly the phenolic moiety—are essential for mimicking natural substrates, allowing for effective binding and inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs from the evidence share the piperazine-methanone scaffold but differ in substituents, leading to variations in molecular weight, lipophilicity (logP), and solubility:

Compound Name (Example) Molecular Formula Molecular Weight logP Key Substituent Reference
(furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (K940-0635) C₁₄H₁₅N₃O₂ 257.29 1.82 Furan (5-membered ring)
(4-chlorophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone C₁₆H₁₆ClN₃O 301.77 *N/A 4-Chlorophenyl
(4-aminophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone C₁₆H₁₈N₄O 282.34 *N/A 4-Aminophenyl (polar amine)
Atevirdine (for reference) C₂₀H₂₁N₅O₂ 377.44 -4.96 Indole-methoxy group
  • Tetrahydro-2H-pyran vs.
  • Chlorophenyl vs. Aminophenyl: The 4-chlorophenyl group () enhances hydrophobicity, whereas the 4-aminophenyl group () introduces hydrogen-bonding capacity, which may influence target binding and solubility .

Impact on Pharmacological Activity

  • K940-0635 : The furan analog exhibits moderate logP (1.82), suggesting balanced lipophilicity for cellular uptake. Its polar surface area (37.24 Ų) may limit blood-brain barrier penetration .
  • Atevirdine : Despite its low logP (-4.96), this indole-containing derivative demonstrates potent antiviral activity, highlighting how electronic effects from substituents can override logP trends .
  • Chlorophenyl Analog : The chlorine atom in may enhance metabolic stability and receptor affinity through hydrophobic and halogen-bonding interactions .

Data Tables and Research Findings

Table 1. Key Physicochemical Properties of Selected Analogs

Property K940-0635 Chlorophenyl Analog Aminophenyl Analog Atevirdine
Molecular Weight 257.29 301.77 282.34 377.44
logP 1.82 *N/A *N/A -4.96
Hydrogen Bond Acceptors 4 4 5 7
Polar Surface Area (Ų) 37.24 *N/A *N/A 80.10

Table 2. Substituent Impact on Activity

Substituent Pharmacological Effect Example Compound
Furan Moderate logP; limited BBB penetration K940-0635
4-Chlorophenyl Enhanced metabolic stability; hydrophobic interactions
4-Aminophenyl Improved solubility; hydrogen-bonding potential
Tetrahydro-2H-pyran (hypothetical) Potential for increased bioavailability and target affinity Main compound

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